molecular formula C11H19N3O2S B5799590 ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate

ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate

Cat. No. B5799590
M. Wt: 257.35 g/mol
InChI Key: CCOSADRAZZPGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate, also known as ETAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ETAA is a spirocyclic compound that contains a triazole ring, a thione group, and a spirocyclic framework. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for research in different fields.

Mechanism of Action

The mechanism of action of ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate is not fully understood yet. However, studies have shown that this compound can inhibit the activity of different enzymes, including acetylcholinesterase, tyrosinase, and urease. This compound has also been shown to interact with DNA, suggesting its potential use as a DNA-binding agent. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit antitumor, antidiabetic, and neuroprotective activities. This compound has also been shown to inhibit the growth of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats, indicating its potential use in the treatment of diabetes. This compound has also been shown to protect against oxidative stress-induced neuronal damage, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate has several advantages in laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to exhibit low toxicity in vitro and in vivo, indicating its potential use as a safe and effective therapeutic agent. However, this compound has some limitations in laboratory experiments. This compound is relatively unstable and can decompose under certain conditions, making it challenging to handle. Moreover, the exact mechanism of action of this compound is not fully understood yet, making it difficult to optimize its therapeutic potential.

Future Directions

Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate has shown promising potential in different fields of scientific research. Future studies should focus on elucidating the exact mechanism of action of this compound and optimizing its therapeutic potential. Moreover, future studies should investigate the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. Furthermore, future studies should explore the potential use of this compound in combination with other therapeutic agents to enhance its therapeutic effects. Overall, this compound is a promising candidate for the development of new therapeutic agents, and further research is needed to fully explore its potential.

Synthesis Methods

Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate can be synthesized using different methods, including the reaction of 2-aminothiophenol and ethyl acetoacetate in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Other methods include the reaction of 2-aminothiophenol and ethyl bromoacetate in the presence of a base, or the reaction of 2-aminothiophenol and ethyl 2-chloroacetate in the presence of a catalyst.

Scientific Research Applications

Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate has shown potential applications in different fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, indicating its potential use in the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

ethyl 2-(3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-2-16-9(15)8-14-10(17)12-11(13-14)6-4-3-5-7-11/h13H,2-8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOSADRAZZPGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=S)NC2(N1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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